molecular formula C15H14N8O B11011005 N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11011005
M. Wt: 322.32 g/mol
InChI Key: RGDIDXJHLXRJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound that features both triazole and pyridine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves a multi-step process. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the use of microwave-mediated synthesis and mechanochemical methods suggest potential scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups into the compound.

Mechanism of Action

The mechanism of action of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits kinases such as JAK1 and JAK2 . These interactions disrupt specific signaling pathways, leading to the compound’s observed biological effects.

Properties

Molecular Formula

C15H14N8O

Molecular Weight

322.32 g/mol

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C15H14N8O/c24-15(11-6-7-14-19-20-21-23(14)10-11)16-8-3-5-13-18-17-12-4-1-2-9-22(12)13/h1-2,4,6-7,9-10H,3,5,8H2,(H,16,24)

InChI Key

RGDIDXJHLXRJON-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.